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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide to the use of SBFI-AM for quantitative
intracellular sodium imaging using two-photon excitation microscopy (2PEM). This technique
offers significant advantages for studying intracellular sodium dynamics in a variety of cell types
and tissues, with applications in neuroscience, cardiology, and drug discovery.

Introduction to SBFI-AM and Two-Photon Excitation
Microscopy

Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM) is a membrane-
permeant, ratiometric fluorescent indicator dye used for measuring intracellular sodium
concentrations ([Na*]i).[1][2][3] Upon entering the cell, intracellular esterases cleave the AM
ester group, trapping the active, sodium-sensitive form of SBFI inside. SBFI is a dual-excitation
dye; in conventional one-photon microscopy, it is excited at approximately 340 nm and 380 nm.
[4] The ratio of the fluorescence emission intensities at these two excitation wavelengths is
proportional to the intracellular sodium concentration. This ratiometric measurement minimizes
effects of photobleaching, heterogeneous dye loading, and variable cell morphology, allowing
for more accurate quantitative measurements.[1]

Two-photon excitation microscopy (2PEM) is an advanced fluorescence imaging technique that
allows for deep-tissue imaging with reduced phototoxicity and photobleaching compared to
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conventional confocal microscopy. In 2PEM, a fluorophore is excited by the near-simultaneous
absorption of two lower-energy photons, typically in the infrared range. For SBFI, this
corresponds to an excitation wavelength range of 750-790 nm. A standard excitation
wavelength for two-photon imaging of SBFI is 760 nm.

The combination of SBFI-AM and 2PEM provides a powerful tool for high-resolution,
guantitative imaging of intracellular sodium dynamics in living cells and tissues.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of SBFI-AM with two-
photon excitation microscopy.

Table 1: Spectral Properties of SBFI

One-Photon Two-Photon L
Parameter L L Emission
Excitation Excitation

750 - 790 (Standard:
Wavelength (nm) 340/ 380 760) ~500-550

Table 2: Properties and Handling of SBFI-AM

Property Value

Form Acetoxymethyl (AM) ester
Solubility DMSO

Selectivity ~18-fold higher for Na* over K+
Typical Loading Concentration 1-10 uM

Typical Incubation Time 30-60 minutes

Typical Incubation Temperature Room temperature or 37°C

Table 3: Typical Intracellular Sodium Concentrations
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Cell Type

Resting [Na*]i (mM)

[Na*]i under Stimulation
(mM)

Smooth Muscle Cells

Up to 25 (with Na*/K*-ATPase

inhibition)
Cultured Neonatal Rat
' 75+0.4 -
Cardiomyocytes
CHO Cells ~19 -

Brain Microsacs

Increased with ouabain or

~36 (in 120 mM external Na*)

veratridine

Signaling Pathways and Experimental Workflows
Intracellular Sodium Signaling Pathway

The following diagram illustrates the key pathways involved in regulating intracellular sodium

concentration.
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Intracellular Sodium Homeostasis

Experimental Workflow for SBFI-AM Loading and 2PEM
Imaging

This diagram outlines the major steps involved in preparing cells and acquiring data for
intracellular sodium imaging with SBFI-AM and 2PEM.
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SBFI-AM 2PEM Workflow
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Experimental Protocols
Protocol 1: SBFI-AM Loading in Cultured Cells

This protocol provides a general guideline for loading cultured cells with SBFI-AM for two-
photon microscopy. Optimization may be required for different cell types.

Materials:

SBFI-AM (dissolved in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM)

Pluronic F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Cultured cells on coverslips suitable for microscopy

Procedure:

e Prepare Loading Solution:

o Prepare a fresh working solution of SBFI-AM in HBSS at a final concentration of 1-10 pM.

o To aid in the dispersion of the AM ester in aqueous solution, add an equal volume of 20%
Pluronic F-127 to the SBFI-AM stock solution before diluting it in the buffer. The final
concentration of Pluronic F-127 should be around 0.02-0.1%.

e Cell Loading:
o Wash the cultured cells twice with warm HBSS to remove any residual serum.
o Add the SBFI-AM loading solution to the cells.

o Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
The optimal time and temperature should be determined empirically for each cell type.

e Washing and De-esterification:
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o After incubation, wash the cells twice with fresh, warm HBSS to remove the extracellular
dye.

o Incubate the cells in fresh HBSS for an additional 15-60 minutes at the same temperature
to allow for complete de-esterification of the SBFI-AM by intracellular esterases.

e Imaging:

o The cells are now ready for imaging on the two-photon microscope.

Protocol 2: In Situ Calibration of SBFI

For quantitative measurements of [Na*]i, an in situ calibration is essential. This protocol uses
ionophores to equilibrate the intracellular and extracellular sodium concentrations.

Materials:
o SBFI-loaded cells

 Calibration buffers with varying known concentrations of Na* (e.g., 0, 10, 20, 50, 100 mM).
To maintain osmolarity, Na* is typically replaced with K* or another non-interfering cation.

e Gramicidin D (a Na* ionophore)

e Monensin (a Na*/H* antiporter)

e Ouabain (a Na*/K*-ATPase inhibitor)
Procedure:

e Prepare Calibration Buffers: Prepare a series of calibration buffers with known Na*
concentrations.

« Equilibration:

o At the end of an experiment, expose the SBFI-loaded cells to a calibration buffer
containing gramicidin D (e.g., 5-10 uM) and monensin (e.g., 5-10 uM) to permeabilize the
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membrane to Na* and clamp the intracellular pH. The addition of ouabain (e.g., 100 uM)
can also be used to inhibit the Na*/K* pump.

o Sequentially perfuse the cells with the different calibration buffers.

e Image Acquisition: Acquire fluorescence images at each Na* concentration using the two-
photon microscope.

e Generate Calibration Curve:
o Measure the fluorescence ratio at each known Na* concentration.

o Plot the fluorescence ratio as a function of [Na*] to generate a calibration curve. This
curve can then be used to convert the experimental fluorescence ratios into absolute
intracellular sodium concentrations.

Troubleshooting
e Low Fluorescence Signal:
o Increase the loading concentration of SBFI-AM.
o Increase the incubation time.
o Ensure the de-esterification process is complete.
e High Background Fluorescence:
o Ensure thorough washing after the loading step to remove all extracellular dye.
o Check for autofluorescence from the cells or the culture medium.

 Inconsistent or Noisy Ratios:

[e]

Check the stability of the laser output.

o

Ensure proper background subtraction.

o

Optimize image acquisition parameters (e.g., scan speed, averaging).
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 Cellular Toxicity:
o Reduce the loading concentration of SBFI-AM or the incubation time.

o Minimize the laser power and exposure time during imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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